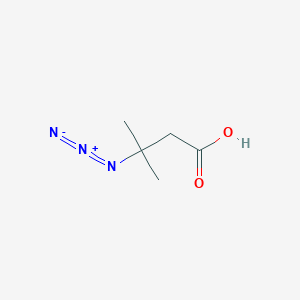
3-Azido-3-methylbutanoic acid
概要
説明
Molecular Structure Analysis
The molecular structure of 3-Azido-3-methylbutanoic acid can be represented by the canonical SMILES stringCC(C)(CC(=O)O)N=[N+]=[N-] . This structure includes a carboxylic acid group (=O)O, a methyl group C, and an azide group N=[N+]=[N-]. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azido-3-methylbutanoic acid include a molecular weight of 143.14 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 143.069476538 g/mol .科学的研究の応用
1. Azido Acids in Peptide Synthesis
Azido acids, including 3-Azido-3-methylbutanoic acid, are crucial in the synthesis of complex peptides. These acids serve as efficient synthons due to their atom-efficient, easy-to-install azide moiety, which can be reduced in the presence of various protecting groups. This facilitates the synthesis of branched and/or cyclic peptides, offering advantages over more bulky urethane-protected counterparts in coupling reactions of difficult-to-form peptide and ester bonds. Azido acids also contribute to the formation of azoles in complex intermediates (Moreira, Noden, & Taylor, 2020).
2. Metabolic Applications in Microbiology
In microbiology, studies on Lactobacillus sanfranciscensis LSCE1 revealed a metabolic shift under acid stress towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This shift, observed during sourdough fermentation, involves branched-chain amino acid (BCAA) catabolism and is linked to maintaining redox balance and supporting growth in restricted environments characterized by acid stress and recurrent carbon starvation (Serrazanetti et al., 2011).
3. Applications in Wine and Alcoholic Beverage Analysis
The quantitative determination of hydroxy acids, including variants of methylbutanoic acids, has been optimized for analyzing wines and other alcoholic beverages. This involves preconcentration, derivatization, and GC-MS analysis, aiding in understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
4. Role in Biological Control
In biological control research, certain microbial volatile organic compounds (mVOCs) identified as 3-methylbutanoic acid and 2-methylbutanoic acid have been found effective against phytopathogens like Colletotrichum lindemuthianum. These compounds play a significant role in protecting common beans from anthracnose, showcasing their potential in agricultural biocontrol (Martins et al., 2019).
5. Green Chemistry Applications
In the realm of green chemistry, research on synthesizing amino acids like (S)-3-aminobutanoic acid has included studies on less environmentally impactful processes. These processes involve chemoenzymatic synthesis and have been optimized for better environmental compatibility (Weiss, Brinkmann, & Gröger, 2010).
作用機序
Target of Action
Azido compounds, in general, are known to interact with various biological targets, including enzymes and receptors, due to their high reactivity .
Mode of Action
Azido compounds are known to interact with their targets through a process called “click chemistry,” which involves the formation of a stable covalent bond . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Azido compounds can potentially interfere with various biochemical pathways due to their reactivity . For instance, azidothymidine, a related compound, is known to inhibit DNA synthesis in certain bacteria .
Pharmacokinetics
For example, azidothymidine is known to be metabolized to its mono-, di-, and triphosphate forms in cells .
Result of Action
Based on the known effects of related azido compounds, it can be hypothesized that 3-azido-3-methylbutanoic acid may interfere with cellular processes, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Azido-3-methylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of azido compounds and their ability to interact with their targets .
特性
IUPAC Name |
3-azido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBYXYUFWAJPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-3-methylbutanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

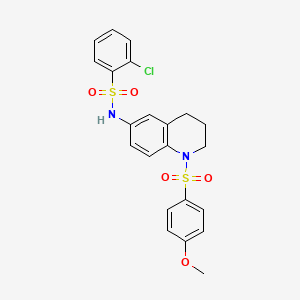
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)
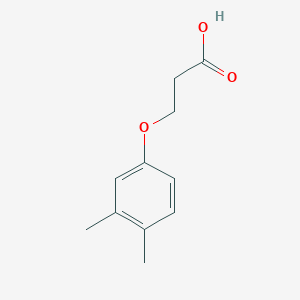

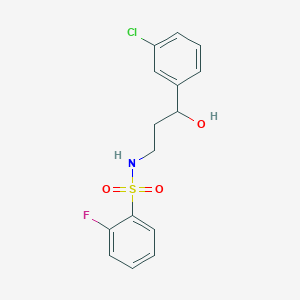
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
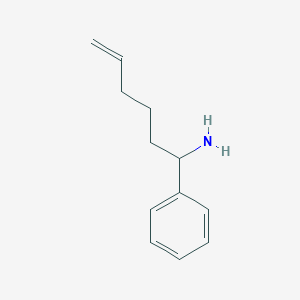
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
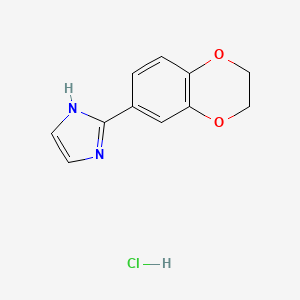
![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)